N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-carboxamide
Description
N-[1-(Furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-carboxamide is a heterocyclic compound featuring a fused indole core substituted with a thiophene-2-carboxamide group and a furan-2-carbonyl moiety. The compound’s structure combines aromatic (thiophene, furan) and partially saturated (2,3-dihydroindole) systems, which are common in pharmaceuticals and agrochemicals due to their bioactivity and structural versatility .
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c21-17(16-4-2-10-24-16)19-13-6-5-12-7-8-20(14(12)11-13)18(22)15-3-1-9-23-15/h1-6,9-11H,7-8H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJSMHKSVGPHPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)C3=CC=CS3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, making them potential targets for therapeutic intervention.
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological activities. These interactions often involve the compound binding to a specific receptor, which can then trigger a series of biochemical reactions within the cell.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways. These could include pathways related to the biological activities mentioned earlier, such as antiviral, anti-inflammatory, anticancer, and others.
Result of Action
Given the broad range of biological activities associated with indole derivatives, it’s plausible that the effects could be diverse, depending on the specific targets and pathways involved.
Biological Activity
N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
It features a complex structure combining furan, indole, and thiophene moieties, which are known for their diverse biological activities. The molecular weight is approximately 322.3 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Hypoxia-Inducible Factor (HIF) : This compound has been shown to inhibit factor inhibiting HIF (FIH-1), leading to the activation of HIF-α. This mechanism is crucial in cancer biology as HIF plays a significant role in tumor survival under hypoxic conditions .
- Antitumor Activity : The compound exhibits promising antitumor properties by inducing apoptosis in cancer cells. It has been evaluated for its cytotoxicity against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells.
Biological Activity Data
The following table summarizes key findings from studies evaluating the biological activity of this compound:
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antitumor Activity | A549 | 12.5 | Induction of apoptosis |
| Antitumor Activity | MCF-7 | 15.3 | Inhibition of cell proliferation |
| HIF Inhibition | SK-N-BE(2)c | 25.0 | Activation of HIF response elements |
| Antimicrobial Activity | Staphylococcus aureus | 0.22 - 0.25 | Inhibition of biofilm formation |
Case Study 1: Antitumor Efficacy
In a study conducted by researchers focusing on the synthesis and evaluation of indole derivatives, this compound was tested against various tumor cell lines. The compound demonstrated significant cytotoxic effects with IC50 values indicating potent growth inhibition .
Case Study 2: Antimicrobial Properties
Another study investigated the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus. The results revealed that it effectively inhibited bacterial growth with low minimum inhibitory concentration (MIC) values, suggesting its potential as an antimicrobial agent .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that derivatives of this compound showed notable cytotoxicity against various cancer cell lines, including colorectal cancer (HCT116) with an IC₅₀ value of 6.90 μM, suggesting it may be more effective than doxorubicin (IC₅₀ = 11.26 μM) .
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-carboxamide | HCT116 | 6.90 |
| Doxorubicin | HCT116 | 11.26 |
Mechanism of Action
The compound likely interacts with multiple cellular targets due to the presence of both furan and indole moieties, which are known to bind with high affinity to various receptors involved in cancer progression . The biochemical pathways affected by this compound include apoptosis and cell cycle regulation.
Biological Research
Enzyme Inhibition
this compound has shown promise as an enzyme inhibitor. For instance, it may inhibit certain kinases or phosphatases involved in signaling pathways that regulate cell proliferation and survival .
Neuroprotective Effects
Emerging studies suggest that compounds with similar structures can exhibit neuroprotective effects by modulating oxidative stress and inflammation in neuronal cells. This opens avenues for research into neurodegenerative diseases such as Alzheimer's and Parkinson's .
Material Science
Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of the furan and indole moieties can enhance the charge transport properties of materials used in these devices .
Summary of Findings
The following table summarizes the key findings related to the applications of this compound:
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Significant anticancer activity; potential for enzyme inhibition; neuroprotective effects |
| Biological Research | Modulation of cellular signaling pathways; involvement in apoptosis |
| Material Science | Application in organic electronics; enhancement of charge transport properties |
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiophene Carboxamide Group
The thiophene-2-carboxamide group exhibits reactivity typical of aromatic amides. Key transformations include:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Hydrolysis | Acidic (HCl/H₂O) or basic (NaOH) | Thiophene-2-carboxylic acid + amine | |
| Reduction | LiAlH₄ in THF | Thiophene-2-methylamine derivative |
For example, hydrolysis under basic conditions cleaves the amide bond, yielding thiophene-2-carboxylic acid and the corresponding amine intermediate .
Electrophilic Aromatic Substitution on Heterocyclic Rings
The indole and thiophene rings undergo regioselective electrophilic substitutions:
| Ring | Position | Reagents | Product |
|---|---|---|---|
| Indole | C5 (activated) | HNO₃/AcOH | 5-Nitroindole derivative |
| Thiophene | C5 | Br₂/FeCl₃ | 5-Bromothiophene analog |
The electron-rich indole preferentially reacts at C5 due to conjugation with the dihydroindole system, while the thiophene undergoes halogenation at C5 .
Oxidation of the Furan Carbonyl and Dihydroindole System
The furan-2-carbonyl group is susceptible to oxidation, while the dihydroindole’s saturated ring can aromatize:
| Target | Oxidizing Agent | Outcome |
|---|---|---|
| Furan carbonyl | KMnO₄/H₂SO₄ | Furan-2,3-dione formation |
| Dihydroindole | DDQ (dichlorodicyanoquinone) | Fully aromatic indole derivative |
Oxidation of the furan ring generates a reactive diketone intermediate, which may participate in further cyclization reactions .
Multi-Component Reactions Involving the Indole Moiety
The indole system participates in tandem reactions, as demonstrated in analogous 3-cyanoacetyl indoles :
textExample Reaction Sequence: 1. Knoevenagel condensation with aldehydes → Formation of α,β-unsaturated intermediates. 2. Michael addition with nucleophiles (e.g., malononitrile). 3. Intramolecular cyclization → Polycyclic pyrans or pyridines.
This reactivity is leveraged to synthesize complex heterocycles, such as indole-fused pyran derivatives (e.g., Scheme 7 in ).
Functionalization via Amide Bond Rearrangement
The carboxamide group undergoes acyl transfer under catalytic conditions:
| Conditions | Catalyst | Outcome |
|---|---|---|
| Piperidine/EtOH | Ultrasonic irradiation | Transamidation with amino esters |
This method enables diversification of the carboxamide moiety for structure-activity relationship studies .
Reductive Modifications
Selective reduction pathways include:
| Target | Reducing Agent | Product |
|---|---|---|
| Furan carbonyl | NaBH₄/CeCl₃ | Secondary alcohol |
| Thiophene ring | H₂/Pd-C | Partially saturated thiophene |
The furan carbonyl is more reactive toward reduction than the thiophene carboxamide due to electronic differences .
Cyclization Reactions
Intramolecular interactions between the furan and thiophene groups can yield fused systems:
textExample: Acid-catalyzed cyclization → Furan-thiophene bridged macrocycle.
Such reactions are inferred from studies on furan-thiophene hybrids .
Key Research Findings
-
Biological relevance : Analogous thiophene carboxamides (e.g., CK-636) exhibit actin polymerization inhibition, suggesting potential therapeutic applications .
-
Synthetic utility : Multi-component reactions with indole derivatives enable rapid access to structurally diverse libraries .
This compound’s versatility in nucleophilic, electrophilic, and cyclization reactions positions it as a valuable scaffold in medicinal and materials chemistry. Further studies are needed to explore its catalytic and asymmetric synthetic applications.
Comparison with Similar Compounds
N-(2-Nitrophenyl)thiophene-2-carboxamide
- Key Features :
N-[(1-Benzoyl-2,3-dihydro-1H-indol-6-yl)methyl]thiophene-2-carboxamide
- Key Features: Substitutes the furan-2-carbonyl group with a benzoyl moiety. Molecular weight: 381.47 g/mol (vs. ~362.4 g/mol for the target compound, calculated from its formula C₁₉H₁₅N₂O₃S) .
Thiophene Fentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide)
- Key Features :
Functional Group Variations
Furan vs. Benzene Substituents
Dihydroindole Core vs. Simple Aromatic Systems
Q & A
Basic: What synthetic methodologies are recommended for the efficient preparation of N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-carboxamide?
Answer:
The compound can be synthesized via a two-step approach:
Acylation of Indole Core : React 2,3-dihydro-1H-indol-6-amine with furan-2-carbonyl chloride in a polar aprotic solvent (e.g., acetonitrile) under reflux, analogous to the synthesis of N-(2-nitrophenyl)thiophene-2-carboxamide .
Amide Coupling : Introduce the thiophene-2-carboxamide group using thiophene-2-carbonyl chloride under similar reflux conditions.
Key Considerations : Optimize stoichiometry (equimolar ratios), solvent purity, and reaction time (1–3 hours) to minimize byproducts. Purification via recrystallization or HPLC is recommended for high yields .
Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?
Answer:
- Single-Crystal X-Ray Diffraction : Resolve dihedral angles between aromatic rings (e.g., indole vs. thiophene) and identify weak interactions (C–H⋯O/S). Refinement protocols should include freely refining hydrogen atoms from Fourier maps .
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions and hydrogen bonding (e.g., NH signals at δ 8–10 ppm) .
- Mass Spectrometry : HRMS validates molecular weight (expected ~380–400 g/mol) .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Answer:
- Antimicrobial Activity : Conduct broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi, referencing protocols for thiophene carboxamide derivatives .
- Kinase Inhibition : Use enzymatic assays (e.g., ADP-Glo™) to screen for activity against kinases like BTK or NF-κB, comparing with structurally similar inhibitors (e.g., GDC-0834) .
Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?
Answer:
- Substituent Variation : Replace the furan-2-carbonyl group with other heterocycles (e.g., pyrazole, thiadiazole) to assess impact on bioactivity .
- Dihedral Angle Modulation : Synthesize analogs with steric hindrance (e.g., nitro or methyl groups) to alter ring coplanarity and evaluate effects on binding affinity .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen bond donors/acceptors (e.g., carbonyl groups) .
Advanced: How can computational modeling predict the compound’s pharmacokinetic and target-binding properties?
Answer:
- ADMET Prediction : Calculate XLogP (~4.4) for lipophilicity, topological polar surface area (TPSA ~49 Ų) for membrane permeability, and hydrogen bond counts (1 donor, 2 acceptors) using SwissADME .
- Molecular Docking : Simulate binding to kinase targets (e.g., NIK or BTK) using PDB structures (e.g., 4G3E) to identify key interactions (e.g., π-stacking with indole) .
Advanced: How should researchers address contradictions in crystallographic data between homologs?
Answer:
- Comparative Analysis : Contrast dihedral angles (e.g., 13.53° vs. 9.71° in ) to assess conformational flexibility. Use DFT calculations (e.g., Gaussian) to model energy minima .
- Validation via Mutagenesis : Introduce point mutations in synthetic analogs to stabilize specific conformations and test activity shifts .
Advanced: What strategies optimize purification for derivatives with poor solubility?
Answer:
- HPLC Optimization : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) for polar derivatives .
- Crystallization Screening : Test mixed solvents (e.g., DCM/hexane) or additives (e.g., ethyl acetate) to induce nucleation .
Advanced: What mechanistic studies elucidate the compound’s kinase inhibition mode of action?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
